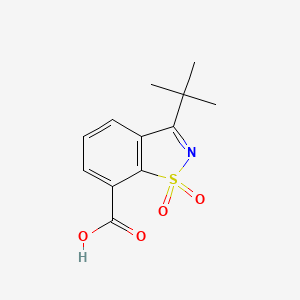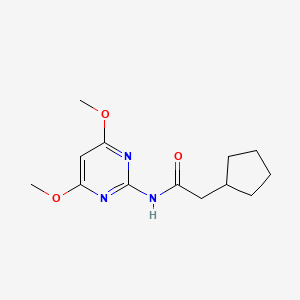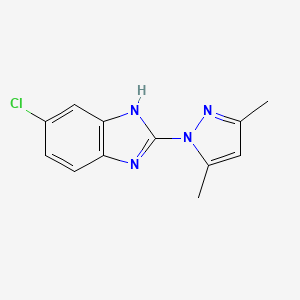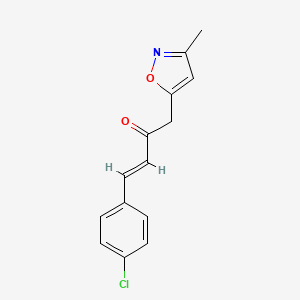![molecular formula C17H11BrN4O B13369862 3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13369862.png)
3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole core with a pyrimidine ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields and functionalization of the indole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of multicomponent synthesis and optimization of reaction conditions are applicable in an industrial setting to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The indole core allows it to bind to multiple receptors, influencing various biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,6,7-tetrahydro-4H-indol-4-ones: These compounds share a similar indole core but differ in their functional groups and overall structure.
Indole-3-carbaldehyde derivatives: These compounds also contain an indole nucleus and are used in various chemical and biological applications.
Uniqueness
What sets 3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one apart is its combination of an indole core with a pyrimidine ring, providing unique chemical properties and biological activities. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H11BrN4O |
|---|---|
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
3-[(E)-(4-bromophenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C17H11BrN4O/c18-12-7-5-11(6-8-12)9-20-22-10-19-15-13-3-1-2-4-14(13)21-16(15)17(22)23/h1-10,21H/b20-9+ |
InChI-Schlüssel |
QJYBWBZTSHVRKV-AWQFTUOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N=CC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine](/img/structure/B13369781.png)


![1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B13369803.png)
![Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369814.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369823.png)
![Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13369831.png)

![Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B13369839.png)
![isopropyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369848.png)
![2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13369849.png)



